REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][C:3]([C:6](=[O:14])[CH2:7][CH2:8][C:9]([O:11]CC)=[O:10])=[CH:2]1>CO.O.C1COCC1.[OH-].[Na+]>[O:1]1[CH:5]=[CH:4][C:3]([C:6](=[O:14])[CH2:7][CH2:8][C:9]([OH:11])=[O:10])=[CH:2]1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
38.9 g
|
Type
|
reactant
|
Smiles
|
O1C=C(C=C1)C(CCC(=O)OCC)=O
|
Name
|
MeOH H2O THF
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO.O.C1CCOC1
|
Name
|
|
Quantity
|
213 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at r.t. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted (2×) with EtOAc
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |